molecular formula C10H12FN B2645096 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 954260-80-1

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2645096
CAS No.: 954260-80-1
M. Wt: 165.211
InChI Key: YALAGFGALCWJBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 6-methyl-1,2,3,4-tetrahydroquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline
  • 8-Methyl-1,2,3,4-tetrahydroquinoline
  • 6-Methyl-1,2,3,4-tetrahydroquinoline

Comparison: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom increases its lipophilicity and metabolic stability, while the methyl group can influence its electronic properties and reactivity .

Properties

IUPAC Name

8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALAGFGALCWJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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